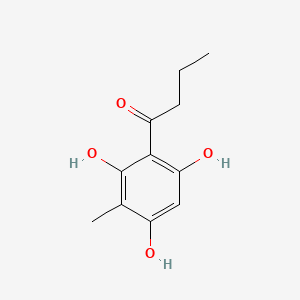

1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one

Description

Properties

IUPAC Name |

1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-4-7(12)10-9(14)5-8(13)6(2)11(10)15/h5,13-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBGSQXSWBAQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C(=C1O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344526 | |

| Record name | 2',4',6'-Trihydroxy-3'-methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509-06-4 | |

| Record name | 2',4',6'-Trihydroxy-3'-methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation on Methyl Phloroglucinol

The most established synthetic route to 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one involves Friedel–Crafts acylation of 2,4,6-trihydroxytoluene (methyl phloroglucinol) using butyryl chloride in the presence of Lewis acid catalysts such as anhydrous aluminum trichloride (AlCl3).

Key Reaction Conditions and Observations:

- Starting Material: 2,4,6-trihydroxytoluene (2-methylbenzene-1,3,5-triol)

- Acylating Agent: Butyryl chloride

- Catalyst: Anhydrous aluminum trichloride (AlCl3)

- Solvent: Carbon disulfide (CS2) with nitrobenzene as a co-solvent

- Temperature: Reflux conditions (~60-70 °C)

- Reaction Time: Approximately 2 hours (0.5 h pre-stirring with catalyst and nitrobenzene, 1.5 h after addition of butyryl chloride)

- Workup: Quenching in ice water with concentrated hydrochloric acid, followed by filtration and recrystallization

- The reaction typically yields yellow needle-like crystals of the target compound.

- Yield improvements from about 60% to 90% have been reported by optimizing the catalyst and solvent system, especially by adding nitrobenzene which enhances reactivity and prevents catalyst deactivation.

- The presence of hydroxyl groups at C-2 and C-6 positions influences the regioselectivity and yield of the acylation, often requiring careful control of reaction conditions to avoid multiple acylations or low yields.

Alternative Catalytic Systems and Reaction Optimization

Recent studies have explored the use of zinc powder as a catalyst instead of AlCl3 to facilitate the Friedel–Crafts acylation under milder conditions:

- Catalyst: Zinc powder

- Solvents: Diethyl ether and ethyl acetate mixture

- Advantages:

- Reaction proceeds at room temperature without the need to adjust pH.

- Shorter reaction time (complete within 1 hour).

- Higher yield (up to 90%).

- This method avoids the harsh acidic conditions and toxic solvents traditionally used in Friedel–Crafts reactions, improving safety and environmental impact.

Stepwise Synthesis Involving Formylation and Reduction

A multi-step synthetic approach has been documented involving:

- Step 1: Formylation of 2,4,6-trihydroxybenzene to produce 1-formyl-2,4,6-trihydroxybenzene.

- Step 2: Reduction of the formyl intermediate using sodium cyanoborohydride under acidic conditions (pH maintained at 4.0) in tetrahydrofuran (THF).

- Step 3: Purification by extraction and column chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the butyrophenone moiety can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Neuroprotective Properties

Research has indicated that 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. A patent (US20170129915A1) highlights its potential as a therapeutic agent for neurological disorders related to axonal dysfunction. The compound's ability to mitigate oxidative stress and inflammation in neuronal cells may contribute to its protective effects against neurodegeneration .

Anticancer Activity

Studies have suggested that compounds with similar structures to 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one possess anticancer properties. By inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, this compound could be further explored for its potential use in cancer therapies.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Research indicates that 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one can scavenge free radicals effectively, which may help in preventing cellular damage associated with chronic diseases .

Natural Preservative

Given its antioxidant properties, there is potential for using 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one as a natural preservative in the food industry. Its ability to prolong shelf life by preventing oxidative spoilage could be beneficial for various food products.

Flavoring Agent

The compound's unique flavor profile may also allow it to be used as a flavoring agent in food products. Its application could enhance the sensory attributes of certain foods while providing additional health benefits due to its antioxidant properties.

Summary of Research Findings

Mechanism of Action

The mechanism of action of Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Structural Analogues

Side Chain Length Variation

- 1-(2,4,6-Trihydroxy-3-methylphenyl)propan-1-one (C9H10O4, MW 182.18): Shorter three-carbon ketone chain.

- 1-(2,4,6-Trihydroxy-3-methylphenyl)pentan-1-one (C11H14O4, MW 210.23): Longer five-carbon chain increases molecular weight and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets .

Substituent Modifications

- 3-Methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]butan-1-one (C21H28O4, MW 356.45): Prenyl groups at positions 3 and 5 increase lipophilicity and antifungal activity due to enhanced membrane interaction .

Halogenated Derivatives

- 1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one (C10H10Cl2O2, MW 233.09): Chlorine atoms enhance stability and halogen bonding but reduce aqueous solubility .

Physical Properties

Enzyme Inhibition

- The target compound exhibits inhibitory activity against E. coli β-glucuronidase, with potency influenced by side chain length. Butanone derivatives (C4) show balanced hydrophobicity for binding, whereas shorter chains (C3) may have reduced affinity .

- Phlorobutyrophenone (non-methylated analog) demonstrates similar inhibition but lower thermal stability due to absent methyl group .

Antifungal Activity

- The 3-methyl group in the target compound enhances antifungal efficacy by improving interaction with fungal cell membranes. Derivatives with prenyl groups (e.g., C21H28O4) show superior activity against Candida albicans .

- Dichlorinated derivatives (e.g., C10H10Cl2O2) are less effective in antifungal assays but more stable under UV light .

Biological Activity

1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, also known by its chemical structure C₁₂H₁₆O₄, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound features a butanone backbone with a trihydroxy-substituted aromatic ring. Its molecular structure is critical for its biological interactions.

Antioxidant Activity

Research indicates that 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one exhibits notable antioxidant properties. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Case Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. This compound has been shown to modulate inflammatory pathways.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study : In vitro studies on macrophages treated with the compound showed a marked decrease in TNF-alpha and IL-6 levels, suggesting its application in inflammatory conditions .

Lipid Metabolism Regulation

The compound has also been investigated for its role in lipid metabolism.

- Mechanism : It enhances the phosphorylation of AMP-activated protein kinase (AMPK), leading to reduced lipid accumulation.

- Research Findings : In a study involving 3T3-L1 adipocytes, treatment with the compound resulted in decreased triglyceride levels and inhibited adipogenesis-related gene expression (e.g., SREBP1c and PPARγ) .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, and how can acylation conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation of 2,4,6-trihydroxy-3-methyltoluene with butanoyl chloride. Optimization requires careful control of reaction parameters:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) in anhydrous conditions to enhance electrophilic substitution.

- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency.

- Temperature : Moderate heating (40–60°C) minimizes side reactions like over-acylation .

For regioselectivity, steric and electronic effects of the methyl group at the 3-position must be considered. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers characterize the hydrogen-bonding network in this compound, and what analytical techniques are most effective?

The trihydroxy groups form intramolecular hydrogen bonds, influencing stability and reactivity. Key methods include:

- FT-IR spectroscopy : Identify O–H stretching vibrations (broad peaks ~3200 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangement of hydroxyl and ketone groups (if single crystals are obtainable).

- NMR spectroscopy : Use deuterated DMSO to observe proton exchange dynamics. Aromatic protons appear as singlet(s) due to symmetry, while methyl and butanone protons show distinct splitting patterns .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

The compound is prone to oxidation and hygroscopicity. Recommended practices:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.

- Monitoring : Regular HPLC-MS analysis to detect degradation products like quinones or dimerized species .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:

- Charge distribution : The ketone oxygen is electron-deficient, making it susceptible to nucleophilic attack.

- Hydrogen bonding : Intramolecular H-bonds between hydroxyl groups reduce solubility in nonpolar solvents but enhance thermal stability .

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies sites for electrophilic substitution (e.g., para to hydroxyl groups) .

Q. What strategies resolve contradictions in reported bioactivity data, such as antimicrobial efficacy?

Discrepancies in bioactivity may stem from:

- Purity variations : Validate compound purity via HPLC (>98%) and control for residual solvents.

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines. For example, activity against Gram-positive bacteria may require anaerobic conditions .

- Structural analogs : Compare with derivatives (e.g., ethanone vs. butanone) to isolate the role of the alkyl chain in membrane disruption .

Q. How can researchers design experiments to probe the compound’s role in radical scavenging or antioxidant mechanisms?

Employ:

Q. What advanced chromatographic methods are suitable for separating enantiomers or degradation products?

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.

- UHPLC-QTOF-MS : Achieve high-resolution separation and structural identification of degradation byproducts (e.g., oxidized quinones) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.